molecular formula C9H16N4O3 B1176703 NAM9 protein CAS No. 146989-61-9

NAM9 protein

Cat. No.: B1176703
CAS No.: 146989-61-9
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Description

The NAM9 protein, encoded by the nuclear gene YNL137C in Saccharomyces cerevisiae , is a verified component of the small subunit of the mitochondrial ribosome (37S) where it is designated as the mitochondrial ribosomal protein uS4m . This protein is a structural constituent of the ribosome and is predicted to be involved in ribosomal small subunit biogenesis, playing a critical role in the translation machinery within the mitochondrion . The NAM9 gene product was initially identified as a nuclear, omnipotent suppressor of specific mitochondrial ochre mutations . Research indicates that suppressor mutations in this nuclear gene decrease the fidelity of mitochondrial translation, allowing it to bypass premature termination signals in mitochondrial mRNAs . This functional characterization strongly suggests that NAM9 is the mitochondrial ribosomal counterpart of the S4 family of ribosomal proteins found in bacteria and chloroplasts, with significant homology to these proteins . The protein has a molecular weight of approximately 56.4 kDa and an isoelectric point of 10.27 . As a key player in mitochondrial protein synthesis, the this compound is an essential reagent for researchers studying mitochondrial ribosome assembly and function, the molecular mechanisms of translational fidelity, and the nuclear-mitochondrial interactions in yeast. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

146989-61-9

Molecular Formula

C9H16N4O3

Synonyms

NAM9 protein

Origin of Product

United States

Molecular Genetics and Genomic Organization of Nam9 Protein

NAM9 Gene Structure and Genomic Locus Identification

The NAM9 gene in Saccharomyces cerevisiae is a nuclear gene that encodes a crucial protein for mitochondrial function. nih.govnih.gov Through genetic mapping and orthogonal-field alternation gel electrophoresis, the NAM9 gene has been pinpointed to the right arm of chromosome XIV. nih.govnih.gov

Sequence analysis of the NAM9 gene reveals that it codes for a basic protein composed of 485 amino acids. nih.govnih.gov This protein features a presequence that likely directs it to the mitochondrial matrix. nih.govnih.gov Notably, the N-terminal region of the NAM9 protein, spanning approximately 200 amino acids, shares a strong resemblance to the S4 ribosomal proteins found in chloroplasts and bacteria. nih.govnih.gov While there is also some similarity to cytoplasmic ribosomal proteins in lower eukaryotes like S. cerevisiae, it is less pronounced. nih.govnih.gov The protein is also known as small ribosomal subunit protein uS4m, 37S ribosomal protein NAM9, or Nuclear accommodation of mitochondria protein 9. uniprot.org

The structure of the NAM9 gene itself, in terms of exons and introns, is a key aspect of its organization. While detailed information on the exon-intron structure of the yeast NAM9 gene is not extensively covered in the provided results, studies on NAM gene families in other organisms, like Oncidium hybridum, show a range of one to ten exons, with a majority having three. mdpi.com This suggests that the gene structure can be varied.

Table 1: Genomic and Protein Characteristics of NAM9
CharacteristicDescriptionReference
Gene Name NAM9 nih.govnih.gov
Organism Saccharomyces cerevisiae nih.govnih.gov
Genomic Locus Right arm of chromosome XIV nih.govnih.gov
Protein Size 485 amino acids nih.govnih.gov
Protein Nature Basic nih.govnih.gov
Subcellular Localization Mitochondrial matrix (predicted) nih.govnih.gov
Homology Strong resemblance to S4 ribosomal proteins of chloroplasts and bacteria nih.govnih.gov

Transcriptional Regulation of NAM9 Gene Expression

The expression of the NAM9 gene is subject to regulation at the transcriptional level, influenced by both environmental cues and the cell's metabolic state.

Environmental and Metabolic Influences on NAM9 Transcript Abundance

The abundance of the NAM9 transcript is notably affected by the carbon source available to the yeast cells. researchgate.netnih.gov Studies have shown that the levels of both the NAM9 transcript and the corresponding this compound are lower in cells grown on glucose compared to those grown on galactose. researchgate.netnih.gov This indicates a form of catabolite repression, where the presence of the preferred carbon source, glucose, leads to reduced expression of genes involved in the metabolism of alternative carbon sources. This type of regulation is a common mechanism in yeast for optimizing energy usage. nih.gov

The regulation of NAM9 appears to be distinct from that of some other mitochondrial ribosomal protein genes, suggesting that their expression is not always coordinated. researchgate.netnih.gov For instance, the levels of Nam9p are the same in both rho(+) cells (with functional mitochondria) and rho(o) cells (lacking mitochondrial DNA), further supporting the idea of a regulatory mechanism that is not solely dependent on the mitochondrial state. researchgate.netnih.gov

Impact of Gene Dosage on this compound Levels

Research has demonstrated a direct correlation between the dosage of the NAM9 gene and the resulting levels of its mRNA and protein products. researchgate.netnih.gov An increase in the number of copies of the NAM9 gene leads to a corresponding increase in both the amount of NAM9 transcript and the quantity of this compound. researchgate.netnih.gov This suggests that the expression of NAM9 is not tightly regulated by a feedback mechanism that would limit its production when present in excess. This is in contrast to some other mitochondrial ribosomal proteins where overexpression of the gene does not lead to a proportional increase in protein levels, indicating post-transcriptional control.

Table 2: Regulation of NAM9 Gene Expression
Regulatory FactorEffect on NAM9 ExpressionReference
Carbon Source (Glucose vs. Galactose) Reduced transcript and protein levels in the presence of glucose. researchgate.netnih.gov
Mitochondrial DNA (rho+ vs. rho o) No significant change in Nam9p levels. researchgate.netnih.gov
Gene Dosage Increased gene copies lead to increased mRNA and protein levels. researchgate.netnih.gov

Genetic Characterization of NAM9 Alleles and Mutants

The study of NAM9 alleles and their mutations has provided significant insights into the protein's function and its role in mitochondrial processes.

Analysis of Nuclear Suppressor Phenotypes of NAM9 Mutations

A key characteristic of certain NAM9 mutations is their ability to act as nuclear suppressors of mitochondrial mutations. nih.govnih.gov Specifically, the NAM9-1 allele was identified as a dominant, omnipotent suppressor that can alleviate the effects of several mutations in different mitochondrial genes. nih.gov This suppressor activity suggests an informational, and likely ribosomal, role for the this compound. nih.gov

The NAM9-1 mutation is a single nucleotide substitution that results in a change from serine to leucine (B10760876) at position 82 of the protein. nih.gov This alteration is located in a region of the protein that is homologous to the S4 ribosomal protein's binding site for 16S rRNA in E. coli. nih.gov This finding supports the hypothesis that the suppressor mechanism involves a decrease in the fidelity of translation, similar to ribosomal ambiguity (ram) mutations in bacteria. nih.govnih.gov Interestingly, the nam9-1 mutation, in a wild-type mitochondrial background, leads to a respiratory growth defect. nih.gov Furthermore, the respiratory deficiency caused by nam9-1 is dependent on the presence of the cytosolic prion [PSI+]. researchgate.netnih.gov

Consequences of NAM9 Gene Inactivation on Mitochondrial Function and DNA Integrity

Complete inactivation of the NAM9 gene, while not lethal to the yeast cell, has severe consequences for mitochondrial function. nih.govresearchgate.net Disruption of the NAM9 gene leads to respiratory deficiency, meaning the cell is unable to utilize non-fermentable carbon sources for growth. nih.govresearchgate.net

A critical outcome of NAM9 inactivation is the loss of mitochondrial DNA (mtDNA) integrity. nih.govresearchgate.net This indicates that the this compound is essential for the maintenance of the mitochondrial genome. The loss of mtDNA explains the resulting respiratory deficiency, as the genes encoded by the mitochondrial genome are essential for the assembly of the respiratory chain complexes. plos.orgmdpi.com The respiratory deficiency in the nam9-1 mutant is associated with reduced steady-state levels of several mitochondrially encoded proteins, with a particularly strong effect on the Cox2 subunit of cytochrome c oxidase. nih.gov

Table 3: Phenotypes of NAM9 Alleles
Allele/ConditionPhenotypeMolecular ConsequenceReference
NAM9-1 (Suppressor) Suppresses mitochondrial ochre mutations; Respiratory defect in wild-type mitochondrial background (dependent on [PSI+]).Single amino acid substitution (Ser82Leu) in a region homologous to the S4 rRNA-binding domain. nih.govnih.gov
NAM9 Inactivation (Knockout) Respiratory deficiency; Loss of mitochondrial DNA integrity.Absence of the this compound. nih.govresearchgate.net

Evolutionary Biology and Structural Elucidation of Nam9 Protein

Predicted Protein Domain Architecture and Conserved Motifs of NAM9 Protein

The NAM9 gene in Saccharomyces cerevisiae encodes a basic protein of 485-486 amino acids. researchgate.netnih.govuniprot.org Sequence analysis predicts the presence of a mitochondrial presequence, which directs the protein to the mitochondrial matrix where it functions as a component of the small ribosomal subunit (mt-SSU). nih.gov The protein is also referred to as uS4m, following the universal nomenclature for ribosomal proteins, designating it as a universal small subunit protein 4 of the mitochondria. uniprot.orgnih.gov

Direct high-resolution structural data from cryo-electron microscopy of the yeast mitoribosome, combined with homology modeling based on its bacterial counterparts, provides a detailed view of its architecture. nih.govembopress.org The structure of the homologous ribosomal protein S4 from Bacillus stearothermophilus reveals a two-domain molecule, a feature predicted to be conserved in NAM9. embopress.org These domains consist of:

Domain 1: A completely α-helical domain. embopress.org

Domain 2: A mixed-structure domain comprising a five-stranded antiparallel β-sheet with three α-helices packed against it. embopress.org

Within the assembled yeast mt-SSU, NAM9 (uS4m) is a key structural component. It is situated at the mRNA entry site, where, along with proteins uS3m and uS5m, it forms a narrow channel. nih.gov This constriction is thought to ensure that only unpaired mRNA enters the decoding center. nih.gov In some organisms, extensions of the uS4m protein serve as platforms for the binding of additional, mitochondria-specific ribosomal proteins. nih.govresearchgate.net

The most significant sequence conservation, which implies the location of critical functional motifs, is found within the N-terminal 200 amino acids. nih.gov This region contains the motifs responsible for rRNA binding and interaction with other ribosomal proteins, reflecting its core role in ribosome assembly and function. string-db.org

Table 1: Predicted Architectural Features of this compound (uS4m)
FeatureDescriptionReference
Full Length485-486 amino acids in Saccharomyces cerevisiae. researchgate.netnih.govuniprot.org
LocalizationMitochondrial inner membrane; component of the mitochondrial small ribosomal subunit. uniprot.org
Predicted Domains (by homology)Two-domain structure: an all-α-helical domain and a mixed α/β domain. embopress.org
Conserved RegionStrong homology within the N-terminal ~200 amino acids, characteristic of the uS4 family. nih.gov
Function in mt-SSUForms part of the mRNA entry channel; serves as a binding platform for other proteins. nih.govresearchgate.net

Homology and Phylogenetic Relationships with Universal Ribosomal Proteins (uS4 Family)

The this compound is the mitochondrial ortholog of the universal ribosomal protein S4 (uS4) family. uniprot.orgnih.gov This family is one of the most conserved ribosomal protein families, with members found in bacteria, archaea, and the cytoplasmic and organellar ribosomes of eukaryotes. Sequence analysis of NAM9 reveals a clear evolutionary link to its bacterial ancestors. nih.gov

The N-terminal region of the yeast this compound shows strong sequence similarity to S4 proteins from bacteria and chloroplasts. nih.gov The homology is significant, though less pronounced, when compared with the cytoplasmic S4 ribosomal proteins of lower eukaryotes, including yeast itself. nih.gov This pattern strongly supports the endosymbiotic theory for the origin of mitochondria, whereby the mitochondrial ribosome evolved from an ancestral bacterial ribosome. The NAM9 gene product is therefore considered the mitochondrial counterpart to the S4 proteins found in other biological systems. nih.gov Its essential role in forming the ribosome's structural core and influencing translational fidelity is a conserved function across these systems. researchgate.netnih.gov

Table 2: Comparison of NAM9 (uS4m) with uS4 Family Homologs
Organism/CompartmentProtein NameTypical Length (amino acids)Key Homology FeatureReference
S. cerevisiae (Mitochondria)NAM9 / uS4m486N/A (Reference) uniprot.org
E. coli (Bacteria)uS4 (rpsD)203Strong homology in N-terminal region. nih.gov
H. sapiens (Cytoplasm)uS4 (RPS9)194Conserved core domain structure. uniprot.org
D. discoideum (Cytoplasm)uS4 (rps9)195Conserved core domain structure. uniprot.org

Comparative Evolutionary Conservation of NAM9 Orthologs Across Fungal Species

As a component of the core ribosomal machinery, the NAM9/uS4m protein is highly conserved across the fungal kingdom. Ribosomal proteins are essential for cell viability and are among the most evolutionarily conserved sets of genes, often used to construct robust phylogenetic trees for deep evolutionary relationships. nih.govoup.com

This high degree of conservation underscores the protein's fundamental and indispensable role in mitochondrial protein synthesis across fungi. nih.govnih.gov Studies of genome-wide orthologs in fungi consistently identify mitochondrial ribosomal proteins as part of the core genome shared by all species within a given lineage. nih.gov

Table 3: Presence of NAM9/uS4m Orthologs in Representative Fungal Species
SpeciesPhylumOrtholog PresenceReference
Saccharomyces cerevisiaeAscomycotaConfirmed (NAM9/YNL137C) uniprot.org
Candida albicansAscomycotaConfirmed mdpi.comresearchgate.net
Aspergillus fumigatusAscomycotaConfirmed nih.gov
Schizosaccharomyces pombeAscomycotaConfirmed researchgate.net
Cryptococcus neoformansBasidiomycotaConfirmed oup.com

Cellular Localization and Biochemical Functions of Nam9 Protein

Subcellular Targeting and Integration of NAM9 Protein into the Mitochondrial Ribosome

The journey of the this compound from its synthesis in the cytoplasm to its final destination within the mitochondrion is a precisely regulated process. As a nuclear-encoded protein destined for an organelle, it possesses specific targeting signals to ensure its correct localization.

Sequence analysis of the NAM9 gene has identified that it encodes a basic protein of 485 amino acids which includes a presequence. nih.gov This N-terminal presequence acts as a mitochondrial targeting signal, guiding the newly synthesized protein precursor toward the mitochondria. nih.govresearchgate.net The import of mitochondrial proteins involves recognition by specialized protein complexes on the mitochondrial membranes, which then facilitate translocation into the correct sub-mitochondrial compartment. embopress.org

Once imported into the mitochondrial matrix, the this compound is integrated into the small subunit of the mitochondrial ribosome (mitoribosome). nih.govuniprot.org These mitoribosomes are typically attached to the inner mitochondrial membrane, positioning them for the co-translational insertion of the highly hydrophobic proteins they synthesize into the membrane. uniprot.orgbibliotekanauki.pl The this compound is thus a component of the 37S mitochondrial small ribosomal subunit, localized to the mitochondrial inner membrane. ontosight.aiuniprot.org

Table 1: Subcellular Localization and Characteristics of this compound

Characteristic Description Source(s)
Gene Locus Nuclear nih.gov
Final Destination Mitochondrion nih.govuniprot.org
Targeting Signal N-terminal presequence nih.govresearchgate.net
Sub-Mitochondrial Location Mitochondrial inner membrane; Mitochondrial small ribosomal subunit uniprot.org

| Associated Ribosomal Subunit | 37S (small subunit) | uniprot.org |

Mechanisms of this compound Involvement in Mitochondrial mRNA Translation Fidelity

The this compound plays a crucial role in ensuring the accuracy of protein synthesis within the mitochondria. Its function is deeply connected to its evolutionary relationship with other ribosomal proteins. The N-terminal region of the this compound shows strong homology to the S4 family of ribosomal proteins found in bacteria, chloroplasts, and the cytoplasm of lower eukaryotes. nih.govresearchgate.net In Escherichia coli, the S4 protein is known to be a key factor in ribosome assembly and in maintaining the fidelity of translation. researchgate.net

This function is further highlighted by studies involving aminoglycoside antibiotics like paromomycin (B158545), which are known to bind to ribosomal RNA and increase the rate of translation errors. nih.govdiva-portal.org The response to paromomycin differs between wild-type strains and those carrying nam-type mutations, strongly suggesting that the this compound affects the mitoribosome's function in a way that influences translational ambiguity. nih.gov

Contribution of this compound to Mitochondrial Protein Synthesis and Biogenesis

As a structural component of the mitoribosome, the this compound is indispensable for the synthesis of the handful of proteins encoded by the mitochondrial genome. ontosight.aiuniprot.org These proteins are predominantly core subunits of the enzyme complexes of the inner mitochondrial membrane involved in cellular respiration and oxidative phosphorylation. uva.nl

The significance of NAM9's contribution is underscored by the consequences of its absence. Chromosomal inactivation or deletion of the NAM9 gene results in a deficiency in respiration and a loss of mitochondrial DNA integrity. nih.govresearchgate.net While not lethal to the yeast cell under fermentable growth conditions, it renders the cell unable to rely on aerobic respiration for energy. nih.govresearchgate.net

Mutations in the this compound can also have profound effects on the stability of newly synthesized mitochondrial proteins. For instance, a specific point mutation in NAM9 (S82L) leads to respiratory deficiency associated with a reduced steady-state level of certain mitochondrially encoded proteins. researchgate.net In the case of cytochrome oxidase subunit 2 (Cox2), its synthesis is not affected, but the newly made protein is degraded rapidly, suggesting a role for NAM9 in coupling translation with proper assembly or membrane insertion. researchgate.net

Table 2: Functional Roles of this compound in Mitochondrial Biogenesis

Function Description Consequence of Dysfunction Source(s)
Protein Synthesis Structural component of the mitoribosome required for translating mitochondrial mRNAs. Defects in mitochondrial protein synthesis. ontosight.airesearchgate.net
Respiratory Chain Assembly Essential for synthesizing core subunits of respiratory complexes. Respiratory deficiency. nih.govresearchgate.net
Mitochondrial DNA Maintenance Required for the integrity of mitochondrial DNA. Loss of mitochondrial DNA. nih.govresearchgate.net

| Protein Stability | Affects the stability and accumulation of newly synthesized proteins like Cox2. | Rapid degradation of specific mitochondrial proteins. | researchgate.net |

Roles of this compound in Mitoribosome Assembly and Stability

The assembly of the mitoribosome is a complex process involving proteins encoded by the nucleus and RNAs encoded by both the nucleus and the mitochondria. The this compound, as a homolog of the bacterial S4 ribosomal protein, is believed to play a foundational role in this assembly process. researchgate.net In bacteria, the S4 protein is one of the first proteins to bind to the small subunit rRNA, initiating the assembly cascade. researchgate.net

Protein Protein and Protein Nucleic Acid Interactions of Nam9 Protein

Identification and Characterization of NAM9 Protein Interacting Partners within the Mitoribosome

NAM9, as a component of the mitochondrial small ribosomal subunit (mt-SSU), interacts with other proteins within this subunit and potentially with proteins from the large ribosomal subunit (mt-LSU) to form the complete mitoribosome. In Saccharomyces cerevisiae, protein-protein interaction databases list NAM9 (uS4m) as having numerous interactors within the mitoribosome. For instance, BioGRID indicates 97 interactors for yeast NAM9, while IntAct lists 66 interactors uniprot.org. ComplexPortal identifies NAM9 as a component of the 37S mitochondrial small ribosomal subunit uniprot.org.

Structural studies, particularly using cryo-electron microscopy (cryo-EM), have provided insights into the protein environment of NAM9 within the mitoribosome. In the yeast mitoribosome structure, NAM9 (uS4m) is located in the small subunit nih.gov. Alongside other proteins like uS3m (Var1) and uS5m (Mrps5), uS4m (NAM9) forms a narrow entry site for mRNA between the head and shoulder of the mt-SSU nih.gov. In mammalian mitoribosomes, mito-specific extensions in homologous ribosomal proteins and additional mito-specific proteins contribute to inter-protein contacts, suggesting a complex network of interactions that evolved the current mitoribosome architecture nih.gov.

While specific detailed lists of direct protein-protein interactions of NAM9 are often found within large-scale proteomic or structural studies of the entire mitoribosome complex, the available data confirms its extensive interaction network within the small ribosomal subunit and its involvement in forming critical structural features like the mRNA entry channel uniprot.orgnih.gov.

Investigation of this compound Interaction with Mitochondrial Ribosomal RNA (rRNA)

This compound is known to bind to ribosomal RNA (rRNA) uniprot.orguniprot.orgpombase.orgebi.ac.uk. This interaction is essential for the assembly and structural integrity of the mitochondrial small ribosomal subunit. In Escherichia coli, the homologous protein S4 is known to bind directly to 16S ribosomal RNA ebi.ac.uk. Given the homology between bacterial S4 and mitochondrial uS4m (NAM9), a similar direct interaction with mitochondrial small subunit rRNA (15S rRNA in yeast, 12S rRNA in humans) is expected nih.govebi.ac.ukmdpi.com.

The precise regions of mitochondrial rRNA that interact with NAM9 have been illuminated by cryo-EM structures of the mitoribosome. These structures show how ribosomal proteins, including those in the S4 family, integrate with the rRNA core to form the functional small subunit nih.govnih.gov. The interaction between NAM9 and rRNA is critical for the proper assembly of the mt-SSU and its ability to bind mRNA and tRNA during translation.

Dynamics of this compound within Functional Mitoribosomal Complexes

The dynamics of this compound within functional mitoribosomal complexes involve its integration into the assembling small subunit, its role in maintaining the structural integrity of the mRNA entry channel, and its potential influence on translational processes like fidelity.

NAM9 is incorporated into the mitochondrial small ribosomal subunit during mitoribosome biogenesis researchgate.netnih.gov. This process involves the coordinated assembly of rRNA and numerous ribosomal proteins, guided by assembly factors nih.gov. The presence and proper folding of NAM9 are crucial for the formation of a functional mt-SSU.

Within the assembled mitoribosome, NAM9 contributes to the architecture of the mRNA entry site nih.gov. The dynamic nature of this region is important for the binding and translocation of mRNA during translation initiation and elongation. The constriction formed by proteins like NAM9 at the mRNA entry site is thought to ensure that only unpaired mRNA enters the channel nih.gov.

Furthermore, mutations in NAM9 can affect translational fidelity researchgate.netresearchgate.net. This suggests that the dynamic interaction of NAM9 with rRNA and potentially other factors at the decoding center or mRNA path influences the accuracy of codon-anticodon recognition. For example, a point mutation (S82L) in yeast Nam9p (Nam9-1p) leads to respiratory deficiency and affects the steady level of some mitochondrially encoded proteins, indicating a role in translation efficiency or product stability researchgate.netnih.gov. The ability of the nam9-1 mutation to suppress ochre mutations in mitochondrial genes further supports its role in translational fidelity researchgate.net.

The dynamic behavior of NAM9 within the mitoribosome is thus intrinsically linked to its structural contributions and its influence on the mechanics and accuracy of mitochondrial protein synthesis.

Methodological Frameworks in Nam9 Protein Investigation

Genetic Screening and Mutant Allele Isolation Methodologies

Genetic screening has been instrumental in identifying the NAM9 gene and its functional significance. In Saccharomyces cerevisiae, NAM9 was discovered through forward genetic screens designed to isolate nuclear suppressors of mitochondrial mutations, specifically those affecting mitochondrial DNA-encoded genes like oxi1 nih.gov. This involved mutagenizing yeast cells and screening for revertants that regained respiratory competence despite carrying a mitochondrial mutation nih.gov. The isolation of the NAM9-1 mutant allele, a nuclear dominant omnipotent suppressor, provided initial evidence for NAM9's role in mitochondrial translation fidelity nih.gov.

Methodologies for isolating mutant alleles often involve:

Mutagenesis: Treating cells with chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) or using insertional mutagenesis to induce random mutations in the genome biorxiv.orgfao.org.

Phenotypic Screening: Designing screens to identify individuals exhibiting a specific phenotype related to mitochondrial function, such as an ability to respire despite a mitochondrial DNA mutation nih.gov. This can involve growth on non-fermentable carbon sources.

Genetic Mapping: Once a mutant is identified, genetic mapping techniques are used to determine the chromosomal location of the mutated gene nih.gov.

Allele Identification: Cloning and sequencing the gene in the mutant strain to pinpoint the specific genetic alteration responsible for the phenotype nih.gov.

Forward genetic screens in model organisms like yeast and Caenorhabditis elegans have proven effective in identifying genes involved in diverse biological processes, including mitochondrial function and translation biorxiv.orgspringernature.comndsu.edu.

Molecular Cloning and Targeted Gene Manipulation Strategies

Molecular cloning techniques are fundamental for studying the NAM9 gene and its encoded protein. These strategies allow for the isolation, amplification, modification, and expression of the gene.

Key molecular cloning and gene manipulation strategies include:

Gene Isolation and Cloning: Using techniques like PCR and restriction enzyme digestion to isolate the NAM9 gene from genomic DNA or cDNA and insert it into a cloning vector (e.g., plasmid) neb.comgeneious.comumich.edu. This allows for the propagation and manipulation of the gene neb.comgeneious.com.

Plasmid Construction: Creating recombinant plasmids containing the NAM9 gene for various purposes, such as overexpression studies, localization studies (by fusing NAM9 to fluorescent protein genes), or generating gene knockouts/knock-ins neb.comgeneious.com.

Transformation: Introducing recombinant plasmids into suitable host organisms (e.g., Escherichia coli, Saccharomyces cerevisiae, mammalian cell lines) for replication or expression neb.comgeneious.comnih.gov.

Site-Directed Mutagenesis: Introducing specific mutations into the NAM9 gene to study the effect of amino acid changes on protein function, localization, or interaction neb.com. For example, the nam9-1 mutant in yeast has a serine to leucine (B10760876) change at position 82 (S82L) researchgate.net.

Gene Deletion or Knockdown: Creating strains or cell lines with the NAM9 gene deleted or its expression reduced (e.g., using siRNA in mammalian cells) to investigate the consequences of NAM9 deficiency researchgate.netnih.govelifesciences.org.

Molecular cloning enables researchers to produce large quantities of the NAM9 gene for sequencing, mutagenesis, and expression studies, providing insights into its sequence, structure, and function neb.comnih.gov.

Biochemical Characterization Techniques for NAM9 Protein

Biochemical techniques are essential for analyzing the properties of the this compound itself, including its localization, abundance, and interactions.

Subcellular Fractionation and Mitochondrial Protein Localization Assays

Determining the subcellular localization of NAM9 is crucial for confirming its role as a mitochondrial protein. Subcellular fractionation is a common technique used to separate different cellular compartments. labome.comthermofisher.com.

The process typically involves:

Cell Lysis: Disrupting the cell membrane to release cellular contents labome.comthermofisher.com.

Differential Centrifugation: Centrifuging cell lysates at different speeds to separate organelles based on their size and density labome.comthermofisher.com. Mitochondria can be enriched in specific pellet fractions labome.comthermofisher.com.

Marker Proteins: Using antibodies against known markers of different cellular compartments (e.g., mitochondrial markers like HSP60 or mitochondrial malate (B86768) dehydrogenase (Mdh1), cytosolic markers like hexokinase or β-actin, nuclear markers like PARP) to assess the purity of the fractions and confirm the localization of the protein of interest researchgate.netabcam.cnjmb.or.kr.

Studies have shown that both wild-type Nam9p and the mutant Nam9-1p are localized in the mitochondrial fraction in Saccharomyces cerevisiae researchgate.net. This is consistent with its function as a mitochondrial ribosomal protein uniprot.orguniprot.org.

Immunological Detection and Quantification of this compound

Immunological methods are widely used for detecting and quantifying specific proteins, including NAM9. These techniques rely on the high specificity of antibody-antigen interactions mdpi.compromega.jprsc.org.

Common immunological techniques include:

Western Blotting (Immunoblotting): Separating proteins by size using SDS-PAGE, transferring them to a membrane, and then using specific antibodies to detect the protein of interest nih.govnih.govpromega.jpnsjbio.com. This method allows for the detection and relative quantification of this compound levels in different samples promega.jp.

ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to detect and quantify proteins promega.jprsc.orgacs.orgnih.gov. ELISA can be used for both qualitative and quantitative analysis rsc.org.

Immunofluorescence Microscopy: Using fluorescently labeled antibodies to visualize the location of NAM9 within cells or tissues promega.jp.

These techniques are essential for confirming the presence of this compound, assessing its abundance under different conditions (e.g., in wild-type vs. mutant strains, or under different growth conditions), and studying its subcellular distribution nih.govnih.govresearchgate.net. For instance, Western blotting has been used to confirm the expression of recombinant RPS25 (human NAM9) in E. coli and to analyze MRPS25 (human NAM9) levels in patient fibroblasts nih.govnih.gov.

Quantitative Gene Expression Analysis of NAM9 (mRNA and Protein)

Analyzing the expression levels of the NAM9 gene (mRNA) and the corresponding protein is crucial for understanding its regulation and cellular function.

Methods for quantitative gene expression analysis include:

Quantitative Reverse Transcription PCR (RT-qPCR): Measuring the amount of NAM9 mRNA in a sample oup.com. This technique involves reverse transcribing mRNA into cDNA and then using PCR with fluorescent dyes to quantify the amount of specific cDNA oup.com.

Microarrays and RNA Sequencing (RNA-Seq): High-throughput technologies that allow for the measurement of expression levels of thousands of genes simultaneously, including NAM9 oup.commdpi.com.

Western Blotting: As mentioned above, Western blotting can be used for semi-quantitative or quantitative analysis of protein levels nih.govpromega.jpnsjbio.com.

Mass Spectrometry-Based Proteomics: Techniques like LC-MS can be used to identify and quantify proteins in a sample, providing a more comprehensive view of protein abundance thermofisher.compromega.com.

Studies in Saccharomyces cerevisiae have shown that NAM9 gene dosage affects both mRNA and protein levels researchgate.netnih.gov. Expression levels of NAM9 mRNA and protein are also influenced by carbon source, being reduced in cells grown on glucose compared to galactose researchgate.netnih.gov. Quantitative analysis has revealed that Nam9p expression is not always coordinated with that of other mitochondrial ribosomal proteins researchgate.netnih.gov. In human cells, decreased levels of MRPS25 protein have been observed in fibroblasts from patients with MRPS25 mutations nih.gov.

Data Example (Illustrative - based on search results):

ConditionNAM9 mRNA Level (Arbitrary Units)Nam9p Level (Arbitrary Units)
Wild-type (Galactose)100100
Wild-type (Glucose)4050
NAM9 Overexpression250200
nam9-1 Mutant9095

Advanced Structural Biology Approaches for Mitoribosomal Protein Analysis

Understanding the three-dimensional structure of NAM9 and its place within the mitochondrial ribosome is crucial for elucidating its function. Advanced structural biology techniques provide high-resolution insights into these complexes.

Relevant structural biology approaches include:

Cryo-Electron Microscopy (Cryo-EM): A powerful technique used to determine the high-resolution structures of large protein complexes like ribosomes and mitoribosomes mpg.de. Cryo-EM has been used to study the structure of the mammalian mitoribosome, revealing the positions of its protein components, including mS25 (NAM9) wikipedia.orgmpg.de.

X-ray Crystallography: While challenging for large complexes, X-ray crystallography can provide atomic-resolution structures of individual proteins or smaller protein assemblies.

Mass Spectrometry (MS): Can be used in conjunction with structural studies to identify the protein components of purified mitoribosomal subunits and assess their stoichiometry thermofisher.compromega.com.

Structural studies, particularly using Cryo-EM, have confirmed that NAM9 is a component of the small mitochondrial ribosomal subunit wikipedia.orgmpg.de. High-resolution structures allow researchers to visualize how NAM9 interacts with ribosomal RNA and other ribosomal proteins, providing a basis for understanding the impact of mutations (like S82L in yeast Nam9p or P72L in human MRPS25) on mitoribosome assembly and function mpg.deresearchgate.netnih.gov. The human 28S ribosomal subunit structure shows MRPS25 (NAM9) closely juxtaposed with other proteins like MRPS16 and MRPS22, mutations in which are also associated with mitochondrial diseases nih.gov.

Advanced Research Avenues and Future Perspectives in Nam9 Protein Studies

Elucidation of Broader Regulatory Networks Governing NAM9 Protein Function

Understanding the intricate regulatory networks that govern this compound function is a critical area for future research. Studies in Saccharomyces cerevisiae have indicated that the expression of NAM9 is not necessarily coordinated with the expression of other mitochondrial ribosomal protein genes, suggesting diverse regulatory mechanisms researchgate.net. The levels of NAM9 transcript and protein are influenced by carbon source availability, being reduced in cells grown on glucose compared to galactose researchgate.net. This suggests a link between cellular metabolic state and NAM9 expression.

Future research should aim to identify the specific transcription factors and signaling pathways that control NAM9 gene expression. Techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) could be used to identify transcription factor binding sites in the NAM9 promoter region. Perturbing these factors and observing changes in NAM9 levels would help delineate the regulatory cascade. Additionally, investigating post-transcriptional and post-translational modifications of this compound could reveal further layers of regulation affecting its stability, localization, or interaction with other mitoribosomal components. For instance, studies on other mitochondrial proteins have shown regulation through pathways involving ubiquitination and degradation nih.gov. Exploring if similar mechanisms apply to NAM9 would be valuable. The integration of transcriptomic and proteomic data under various cellular conditions, including different metabolic states or stress conditions, could help construct a more comprehensive map of the NAM9 regulatory network.

High-Resolution Structural Determination of this compound within the Intact Mitoribosome

High-resolution structural analysis of the this compound within the context of the intact mitochondrial ribosome is essential for understanding its precise role in mitoribosome assembly and translation. While AlphaFold provides predicted structures for proteins like yeast mitochondrial ribosomal protein NAM9 (P27929) ebi.ac.uk, experimental determination of its structure within the native mitoribosome complex is crucial for validating these predictions and revealing interaction interfaces.

Cryo-electron microscopy (cryo-EM) has been instrumental in providing detailed structures of mitochondrial ribosomes from various organisms amuntslab.org. Future studies should focus on obtaining high-resolution cryo-EM structures of the mitoribosome with NAM9 in different functional states, such as during mRNA binding, tRNA translocation, or nascent polypeptide exit. This would allow for the visualization of NAM9's position and interactions with ribosomal RNA and other proteins throughout the translation cycle. Understanding these interactions at an atomic level could reveal how NAM9 contributes to mitoribosome stability, translational fidelity, and the potential regulation of translation. Given that the N-terminal domain of Nam9p is homologous to bacterial S4 proteins involved in assembly and fidelity researchgate.netresearchgate.net, high-resolution structures could illuminate the structural basis for these functions in the mitochondrial context.

Comparative Functional Genomics and Phenotypic Analysis of NAM9 Orthologs

Comparative functional genomics and phenotypic analysis of NAM9 orthologs across different species can provide insights into conserved and divergent functions of this protein. NAM9 has been identified as a mitochondrial ribosomal component with homology to S4 ribosomal proteins in prokaryotes and eukaryotes researchgate.netresearchgate.net.

Integration of this compound Function into Systems-Level Models of Mitochondrial Homeostasis

Future research should aim to develop computational models that incorporate the role of NAM9 and mitochondrial translation within the broader network of mitochondrial processes. This would involve integrating data on NAM9 expression, protein levels, interaction partners, and the impact of its dysfunction on the synthesis of mitochondrial DNA-encoded proteins. Systems biology approaches, such as network analysis and mathematical modeling, can be used to simulate the effects of perturbations in NAM9 function on mitochondrial protein profiles, respiratory chain assembly, and ATP production. These models could help predict how defects in NAM9-dependent translation impact mitochondrial dynamics, ROS production, and the activation of quality control pathways. For instance, impaired mitochondrial protein import, which could be a downstream effect of mitoribosome dysfunction, has been shown to disrupt cellular protein homeostasis and contribute to neurodegenerative diseases elifesciences.org. Integrating NAM9 function into such models would provide a more complete picture of how mitoribosomal defects propagate through the mitochondrial and cellular systems.

Potential Academic Significance of this compound Research for Understanding Mitochondrial Dysfunctions

Research into the this compound holds significant academic significance for understanding mitochondrial dysfunctions and their associated diseases. As a core component of the mitochondrial ribosome, NAM9's function is directly linked to the synthesis of essential subunits of the oxidative phosphorylation system ontosight.aiebi.ac.uk. Defects in mitochondrial translation and OXPHOS are implicated in a wide range of human diseases, particularly neurodegenerative disorders like Alzheimer's and Parkinson's disease nih.govmdpi.commdpi.com.

Future research on NAM9 can contribute to understanding the molecular mechanisms underlying these diseases. Investigating how mutations in NAM9 or factors affecting its expression and function contribute to mitochondrial dysfunction in relevant cell and animal models could provide valuable insights into disease pathogenesis. For example, mutations in mitochondrial ribosomal protein genes have been associated with neurodegenerative diseases nih.gov. Studying the specific impact of NAM9 dysfunction on neuronal function and survival could reveal its role in the vulnerability of neurons to mitochondrial defects. Furthermore, understanding the regulatory networks and structural details of NAM9 can inform the development of strategies to modulate mitochondrial translation as a potential therapeutic approach for mitochondrial disorders. This could involve targeting NAM9 expression, stability, or interaction with other factors to restore or improve mitochondrial protein synthesis and function.

Q & A

Q. What is the primary functional role of NAM9 in Saccharomyces cerevisiae?

NAM9 is a nuclear-encoded mitochondrial ribosomal protein that acts as a suppressor of ochre mutations in mitochondrial DNA. It facilitates translational fidelity by interacting with mitochondrial ribosomal small subunits, particularly in resolving mutations affecting intronic regions of mitochondrial genes like oxi3 and cob-box . Experimental validation includes allele-specific suppression assays (Table 2 in ), where NAM9-1 suppressed 16 out of 334 tested mitochondrial mutations, specifically those in matrix-sulfur-encoding regions.

Q. How is NAM9 structurally and evolutionarily related to other ribosomal proteins?

NAM9 shares homology with the S4 ribosomal protein family, conserved across bacteria, chloroplasts, and eukaryotic ribosomes. This structural conservation suggests a critical role in ribosomal assembly or translational proofreading. Phylogenetic analysis and sequence alignment (e.g., using BLAST or CLUSTAL) can confirm its homology to bacterial S4 proteins, as demonstrated in cloning studies (Fig. 1 in ).

Q. What experimental evidence supports NAM9’s involvement in mitochondrial translation?

Key evidence includes:

  • Suppression specificity : NAM9 suppresses ochre mutations in mitochondrial introns but not all mitochondrial genes, indicating its role in translational rather than splicing mechanisms (Table 3 in ).
  • Genetic interactions : Co-regulation with mitochondrial ribosomal proteins (e.g., MRPS5, MRPS9) in nitrogen metabolism pathways, as shown by transcriptomic profiling and mutant strain analysis .

Advanced Research Questions

Q. How to design experiments to investigate NAM9’s interaction with mitochondrial intronic regions?

Methodology :

  • Allele-specific suppression assays : Use mitochondrial mutant libraries (e.g., oxi1-V25) and screen for NAM9-dependent respiratory competence restoration (Table 1 in ).
  • Ribosome profiling : Perform cryo-EM or crosslinking immunoprecipitation (CLIP-seq) to map NAM9 binding sites on mitochondrial rRNA.
  • Comparative genomics : Analyze NAM9 orthologs in yeast species with divergent mitochondrial intron structures to identify conserved interaction motifs.

Q. How to resolve contradictions in NAM9’s allele-specific suppression data?

Approach :

  • Systematic mutagenesis : Test suppression efficiency across isogenic strains with defined mitochondrial mutations (e.g., oxi3 intronic vs. exonic mutations) to clarify context-dependent effects.
  • Quantitative complementation assays : Compare NAM9-1 with other suppressors (e.g., nam3) using plasmid-borne overexpression in mutant backgrounds (Fig. 1 in ).
  • Epistasis analysis : Determine whether NAM9 acts upstream or downstream of mitochondrial splicing factors like Mrs1 or Cbp2.

Q. What methodologies are effective for analyzing NAM9’s role in nitrogen metabolism regulation?

Integrated strategies :

  • Transcriptomic profiling : Use RNA-seq to compare wild-type and NAM9Δ strains under nitrogen-limiting conditions, focusing on TOR pathway genes and amino acid transporters .
  • Metabolomic tracing : Track urea accumulation via LC-MS in NAM9Δ strains to validate its role in reducing toxic nitrogen intermediates.
  • Systems biology modeling : Combine protein-protein interaction data (e.g., from yeast two-hybrid screens) with ribosome profiling to map NAM9’s regulatory network .

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